Copolymerization Reactivity: 5-Ethyl Substituent Alters r1 Value by Over 80% Compared to Unsubstituted 2-Vinylpyridine with Acrylonitrile
In free-radical copolymerization with acrylonitrile (AN), 5-ethyl-2-vinylpyridine (5-Et-2-VP), the vinyl analog of 2-(5-ethyl-2-pyridyl)ethyl acrylate, exhibits a monomer reactivity ratio r1 (for AN) of 0.02 ± 0.02, compared to r1 = 0.113 ± 0.002 for 2-vinylpyridine (2-VP) and r1 = 0.113 ± 0.005 for 4-vinylpyridine (4-VP) [1]. This represents an approximately 82% lower r1 value for the 5-ethyl-substituted monomer, indicating that 5-Et-2-VP incorporates more readily into the growing copolymer chain and exhibits a stronger alternating tendency with AN than the unsubstituted vinylpyridines. The r2 value for 5-Et-2-VP (0.43 ± 0.05) is slightly lower than that for 2-VP (0.47 ± 0.03) [1].
| Evidence Dimension | Monomer reactivity ratio r1 in copolymerization with acrylonitrile (AN) |
|---|---|
| Target Compound Data | r1 (AN) = 0.02 ± 0.02 for 5-ethyl-2-vinylpyridine (analog) |
| Comparator Or Baseline | 2-Vinylpyridine (2-VP): r1 = 0.113 ± 0.002; 4-Vinylpyridine (4-VP): r1 = 0.113 ± 0.005 |
| Quantified Difference | Approximately 82% lower r1 value for 5-ethyl-substituted monomer vs. unsubstituted vinylpyridines |
| Conditions | Copolymerization in bulk at 60°C with AIBN initiator; copolymer composition determined by nonaqueous titration with perchloric acid in glacial acetic acid using methyl violet indicator [1] |
Why This Matters
The 82% lower r1 value directly impacts copolymer composition drift and sequence distribution, making 2-(5-ethyl-2-pyridyl)ethyl acrylate a distinct selection when precise control over pyridine content in AN-based copolymers is required.
- [1] Iwakura, Y.; Tamikado, T.; Yamaguchi, M.; Takei, K. Copolymerization of acrylonitrile and vinyl pyridine. Journal of Polymer Science. 1959, 39(135), 203-214. Table I. View Source
